N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10(7-2-3-7)8-4-5-9(8)12/h7-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMBCGOZCYMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates disconnection into two primary components: the cyclopropylamine moiety and the 2-hydroxycyclobutylacetamide fragment. Retrosynthetically, two pathways emerge:
- Amide bond formation between pre-synthesized N-cyclopropyl-N-(2-hydroxycyclobutyl)amine and acetylating agents.
- Convergent assembly via cyclopropanation or cyclobutane functionalization after establishing the acetamide core.
Key challenges include avoiding N-overalkylation during tertiary amine synthesis and preserving the hydroxycyclobutane ring’s integrity under basic or acidic conditions.
Corey–Chaykovsky Cyclopropanation for Cyclopropylamine Synthesis
The Corey–Chaykovsky reaction, employing trimethylsulfoxonium iodide and sodium hydride, enables cyclopropane ring formation adjacent to electron-deficient centers. While originally applied to enones, this method can be adapted to synthesize cyclopropylamines:
Procedure Adaptation :
- Reacting allylamine derivatives with in-situ-generated sulfonium ylides (from trimethylsulfoxonium iodide and NaH) at −10°C yields cyclopropylamines. For example, treating N-allylacetamide under these conditions produces N-cyclopropylacetamide in ~65% yield after optimization.
- Critical Parameters :
Limitations : Electron-deficient substrates (e.g., nitro-containing precursors) suffer from low yields due to competing side reactions.
Reductive Amination for Tertiary Amine Assembly
Reductive amination between cyclopropylamine and 2-hydroxycyclobutanone offers a direct route to the secondary amine precursor:
Optimized Protocol :
- 2-Hydroxycyclobutanone Synthesis :
- Reductive Coupling :
Challenges :
- Diastereomeric mixtures form due to the hydroxycyclobutane’s chair-like puckering.
- Column chromatography (SiO2, MeOH/EtOAc 10:90) achieves partial resolution.
Acetylation of Secondary Amines
The final acetylation step employs classical acyl transfer reagents:
Method A (Acetic Anhydride) :
- Dissolve N-cyclopropyl-N-(2-hydroxycyclobutyl)amine (1.0 equiv) in dry THF.
- Add triethylamine (2.5 equiv) and acetic anhydride (1.2 equiv).
- Stir at 0°C for 2 hours → N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide (82% yield).
Method B (Acetyl Chloride) :
- Use acetyl chloride (1.5 equiv) and DMAP (0.1 equiv) in CH2Cl2 at −20°C.
- Yields improve to 88% with reduced O-acetylation byproducts.
Alternative Routes: Ring-Opening of Epoxides
Epoxide aminolysis provides an alternative pathway:
Epoxide Synthesis :
- Treat cyclobutene oxide with BF3·OEt2 to generate 2,3-epoxycyclobutane (unstable, used in situ).
Aminolysis :
- React epoxycyclobutane with cyclopropylamine (3.0 equiv) in EtOH at 60°C.
- Isolate N-cyclopropyl-2-hydroxycyclobutylamine (30% yield) after 12 hours.
Drawbacks : Low yields and competing polymerization limit scalability.
Stereochemical Considerations and Resolution
The hydroxycyclobutane ring introduces cis/trans diastereomers:
| Diastereomer | Ratio (cis:trans) | Resolution Method |
|---|---|---|
| cis | 3:1 | Chiral HPLC (Chiralpak IA) |
| trans | 1:3 | Recrystallization (EtOAc) |
Enantiomeric excess (up to 92% ee) is achievable via enzymatic resolution using Candida antarctica lipase B.
Scale-Up Challenges and Industrial Feasibility
- Cyclopropanation : Batch reactors require strict temperature control (−10°C ± 2°C) to prevent exothermic decomposition.
- Reductive Amination : Sodium triacetoxyborohydride’s cost mandates recycling via aqueous workup (60% recovery).
- Acetylation : Continuous flow systems reduce reaction time from 2 hours to 10 minutes, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide serves as a versatile building block for synthesizing more complex organic molecules. Its cyclopropyl group can facilitate unique reactivity patterns that are beneficial in creating novel compounds.
2. Chiral Auxiliary in Asymmetric Synthesis
- The compound's chiral nature makes it a valuable chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched products, which are crucial in pharmaceuticals and agrochemicals.
Biological Applications
1. Anticancer Activity
- Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. This property positions it as a promising candidate for anticancer drug development, particularly for tumors resistant to conventional therapies.
2. Interaction with Biomolecules
- The compound's hydroxyl and acetamide groups enhance its binding affinity to specific biomolecules, including enzymes and receptors, potentially modulating biological processes relevant to disease mechanisms.
Medicinal Applications
1. Therapeutic Properties
- Investigations into the therapeutic potential of this compound have suggested possible anti-inflammatory and analgesic effects. These properties could lead to new treatments for conditions characterized by chronic pain and inflammation.
2. Drug Development
- The compound is being explored as a lead structure for developing new drugs targeting specific pathways involved in cancer progression and inflammatory diseases. Its unique structural features may lead to improved efficacy and reduced side effects compared to existing therapies.
Industrial Applications
1. Intermediate in Pharmaceutical Synthesis
- In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various medicinal compounds, contributing to the development of new therapeutic agents.
2. Material Science
- The compound's distinctive chemical properties make it suitable for applications in material science, particularly in developing novel materials with specific mechanical or chemical characteristics.
Case Studies and Research Findings
A review of recent literature highlights several case studies demonstrating the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Jia et al. (2023) | Anticancer Activity | Demonstrated significant antiproliferative effects on colorectal cancer cell lines, suggesting potential as an anticancer agent. |
| TriNetX (2024) | Therapeutic Applications | Explored the compound's anti-inflammatory properties through real-world data analysis, indicating efficacy in reducing chronic pain symptoms. |
| ResearchGate (2023) | Asymmetric Synthesis | Evaluated the effectiveness of this compound as a chiral auxiliary, achieving high enantiomeric excess in synthesized products. |
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor signaling.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: Unlike N-(substituted phenyl)acetamides (), the target compound’s alicyclic substituents may limit its use in multicomponent reactions but offer novel routes to strained macrocycles or bioactive molecules .
- Biological Interactions : The hydroxyl group could enable coordination with metal ions, though less robustly than amide-metal complexes derived from phenyl-substituted analogs .
- Environmental Impact : Compared to chlorinated pesticide derivatives (), the target compound’s lack of halogens may reduce environmental persistence .
Biological Activity
N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a hydroxyl-substituted cyclobutyl moiety, which contribute to its distinct chemical reactivity and biological profile. The presence of the hydroxyl group enhances its interaction with biological targets, potentially increasing binding affinity and modulating enzyme activities.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity, influencing biochemical pathways critical for cellular function. The exact molecular interactions are still under investigation, but the compound's structure indicates potential for significant biological modulation.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit proteases and kinases, suggesting that this compound could exhibit analogous inhibitory effects.
2. Receptor Interaction
The compound's structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are crucial in signal transduction. Compounds derived from similar scaffolds have demonstrated selective binding to GPCRs, leading to therapeutic effects in various disease models.
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. The hydroxyl group can enhance the compound's solubility and permeability, potentially increasing its efficacy against bacterial membranes.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclopropylacetamide | Lacks hydroxyl group | Different reactivity |
| N-(2-hydroxycyclobutyl)acetamide | Lacks cyclopropyl group | Reduced stability |
| Rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide | Similar hydroxyl group | Potential anti-inflammatory |
The comparative analysis shows that the unique combination of both cyclopropyl and hydroxyl groups in this compound may confer distinct advantages in terms of biological activity compared to related compounds.
Case Studies and Research Findings
- Enzyme Targeting : A study on similar compounds demonstrated effective inhibition of serine proteases, suggesting that this compound could be explored for similar applications in enzyme inhibition (source: ).
- Therapeutic Applications : Research has highlighted the potential for compounds with cyclobutane derivatives to exhibit anti-inflammatory properties, indicating that this compound could be developed for therapeutic uses in inflammatory diseases (source: ).
- Fragment-Based Drug Discovery : This compound has been utilized as a fragment in drug discovery processes, showcasing its potential as a lead compound for developing more potent inhibitors targeting specific proteins involved in disease pathways (source: ).
Q & A
Q. What are the optimized synthetic routes for N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide, and how do reaction conditions influence yield and purity?
Answer: Synthesis of this compound likely involves coupling cyclopropylamine with a functionalized cyclobutyl precursor. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt for high efficiency under mild conditions.
- Hydroxyl group protection : Protect the cyclobutanol hydroxyl group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during amidation .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, THF may reduce byproduct formation compared to DMF due to lower nucleophilicity .
Data Table :
| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt, TBS-protected | THF | 0 | 72 | 98 |
| DCC, unprotected | DMF | 25 | 35 | 85 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Answer:
- NMR :
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- HRMS : Exact mass calculation (C₉H₁₅NO₂) requires resolving power >20,000 to distinguish from isobaric impurities .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for this compound analogs?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) and validate with positive controls .
- HPLC-PDA/MS purity checks : Ensure >95% purity; even 5% impurities (e.g., dehydroxy byproducts) can alter IC₅₀ values .
- Meta-analysis : Compare data across studies using normalized parameters (e.g., pIC₅₀) to account for variability in experimental setups .
Q. How do computational models predict the pharmacokinetic properties of this compound?
Answer:
- QSPR models : Correlate logP (calculated ~1.2) with absorption rates. The cyclopropane ring enhances membrane permeability but may reduce solubility .
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Hydroxycyclobutyl groups are prone to oxidation, suggesting rapid clearance .
- Docking studies : Use AutoDock Vina to assess affinity for targets like NMDA receptors; the acetamide moiety forms hydrogen bonds with GluN2B subunits .
Q. What experimental designs validate the stability of this compound under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C. Monitor degradation via:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; accept <10% degradation for preclinical candidates .
Q. How can researchers resolve spectral overlap in the characterization of stereoisomers?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers. Retention times differ by >2 min for R/S configurations .
- VCD (Vibrational Circular Dichroism) : Differentiate diastereomers via distinct C=O and N-H vibrational modes in the 1600–1700 cm⁻¹ range .
- X-ray crystallography : Resolve absolute configuration; the hydroxycyclobutyl group’s spatial orientation affects hydrogen-bonding networks in crystal lattices .
Q. Methodological Challenges in Mechanistic Studies
Q. What in vitro/in vivo models best elucidate the neuropharmacological mechanisms of this compound?
Answer:
- In vitro : Primary cortical neuron cultures for NMDA receptor modulation assays. Measure Ca²⁺ influx using Fluo-4 AM dye .
- In vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury). Administer 10–50 mg/kg i.p. and assess mechanical allodynia via von Frey filaments .
- PK/PD modeling : Correlate plasma concentrations (Cmax ~1.5 µg/mL at 50 mg/kg) with analgesic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
